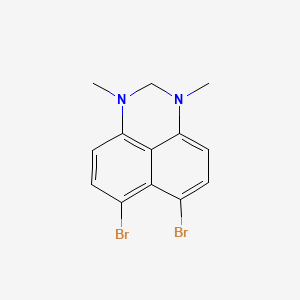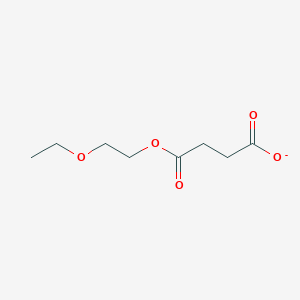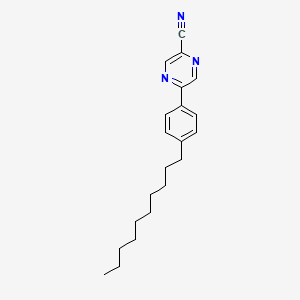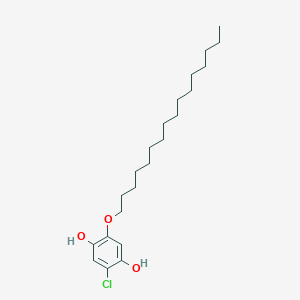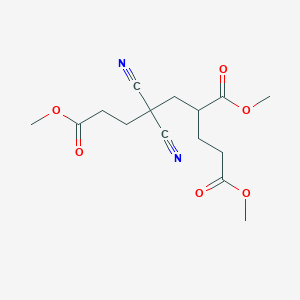![molecular formula C16H13BrN4O2S B14268344 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid CAS No. 130689-28-0](/img/structure/B14268344.png)
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid is a complex organic compound that features a benzothiazole moiety linked to a benzoic acid derivative through a diazenyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid typically involves a multi-step process. One common method includes:
Diazo Coupling Reaction: This involves the reaction of 5-bromo-1,3-benzothiazole-2-amine with nitrous acid to form the corresponding diazonium salt.
Coupling with Dimethylaminobenzoic Acid: The diazonium salt is then coupled with 5-(dimethylamino)benzoic acid under basic conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The azo group can be reduced to form the corresponding amines.
Substitution: The bromine atom on the benzothiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent due to its benzothiazole moiety.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and as a dye due to its azo linkage.
Mechanism of Action
The mechanism of action of 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid largely depends on its application:
Anti-tubercular Activity: It targets the enzyme DprE1 in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its anti-tubercular effects.
Dye Properties: The azo linkage allows for strong absorption in the visible region, making it useful as a dye.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(5-Chloro-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
- 2-[(E)-(5-Methyl-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid
Uniqueness
- Bromine Substitution : The presence of a bromine atom in 2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid can lead to unique reactivity patterns compared to its chloro and methyl analogs.
- Azo Linkage : The azo linkage provides distinct electronic properties, making it suitable for specific applications in dyes and organic electronics.
Properties
CAS No. |
130689-28-0 |
|---|---|
Molecular Formula |
C16H13BrN4O2S |
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-[(5-bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid |
InChI |
InChI=1S/C16H13BrN4O2S/c1-21(2)10-4-5-12(11(8-10)15(22)23)19-20-16-18-13-7-9(17)3-6-14(13)24-16/h3-8H,1-2H3,(H,22,23) |
InChI Key |
BRONXCTZNQPCMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
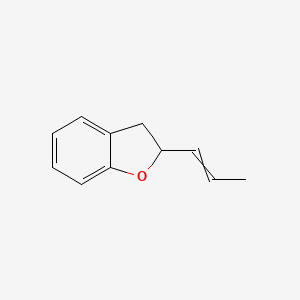
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)

